![molecular formula C15H14N2O2S2 B3216739 2,5-dimethyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]furan-3-carboxamide CAS No. 1172735-13-5](/img/structure/B3216739.png)
2,5-dimethyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]furan-3-carboxamide
Overview
Description
The compound “2,5-dimethyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]furan-3-carboxamide” is a complex organic molecule. It is a derivative of 2,5-dimethylfuran , which is a heterocyclic compound with potential as a biofuel . This compound seems to incorporate elements of furan, benzothiazole, and carboxamide functional groups.
Scientific Research Applications
Antioxidant Activity
Thiazoles, including our compound of interest, have been investigated for their antioxidant potential. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Although specific studies on this compound are limited, its thiazole scaffold suggests potential antioxidant properties .
Analgesic and Anti-Inflammatory Effects
Thiazoles have been explored as analgesic and anti-inflammatory agents. While direct studies on our compound are scarce, the presence of the thiazole ring often correlates with these activities. Further research is needed to validate its efficacy .
Antimicrobial and Antifungal Properties
Thiazoles exhibit antimicrobial and antifungal effects. Although our compound hasn’t been extensively studied, similar derivatives have demonstrated activity against bacteria and fungi. Researchers could explore its potential in combating infections .
Antiviral Applications
Thiazoles, including our compound, may possess antiviral properties. While specific data are lacking, the thiazole scaffold hints at potential antiviral activity. Investigating its effects against specific viruses would be valuable .
Diuretic Effects
Thiazoles have been associated with diuretic properties. Although our compound’s diuretic potential remains unexplored, its structural features suggest it could influence fluid balance and renal function .
Neuroprotective Activity
Thiazoles are intriguing candidates for neuroprotection. While no direct studies exist for our compound, its thiazole moiety warrants investigation in neurodegenerative diseases .
Antitumor and Cytotoxic Effects
Thiazoles have shown promise as antitumor and cytotoxic agents. Although data on our compound are limited, related derivatives have demonstrated activity against cancer cells. Further research could unveil its potential in oncology .
Quorum-Sensing Inhibition
In the context of bacterial communication (quorum sensing), our compound may act as a quorum-sensing inhibitor. Specifically, it could interfere with bacterial behaviors such as biofilm formation and virulence production .
Mechanism of Action
Target of Action
The compound, 2,5-dimethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)furan-3-carboxamide, is a thiazole derivative . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects Thiazole derivatives have been reported to inhibit cox-1 , act as quorum-sensing inhibitors in Gram-negative bacteria , and show cytotoxicity activity on human tumor cell lines .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit COX-1, an enzyme involved in inflammation and pain . Other thiazole derivatives have shown promising quorum-sensing inhibition in the LasB system of Gram-negative bacteria . This suggests that they can interfere with bacterial communication and coordination, potentially affecting biofilm formation, virulence production, and other pathogenic behaviors .
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the COX-1 enzyme, thereby affecting the prostaglandin synthesis pathway and leading to anti-inflammatory effects . Other thiazole derivatives have been reported to inhibit quorum sensing in bacteria, thereby affecting bacterial communication and coordination .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Some thiazole derivatives have shown promising quorum-sensing inhibition in the LasB system of Gram-negative bacteria , suggesting that they can interfere with bacterial communication and coordination .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action, efficacy, and stability could potentially be influenced by the solvent environment.
properties
IUPAC Name |
2,5-dimethyl-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)furan-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c1-8-6-11(9(2)19-8)14(18)16-10-4-5-12-13(7-10)21-15(17-12)20-3/h4-7H,1-3H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTMTLFUMWLSCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC3=C(C=C2)N=C(S3)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)furan-3-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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